3-(2-Thienylmethyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYZPEIAOBGEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588387 | |
| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937614-36-3 | |
| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 3 2 Thienylmethyl Azetidine
This section details the fundamental chemical properties of the subject compound.
| Property | Value |
| IUPAC Name | 3-(Thiophen-2-ylmethyl)azetidine |
| CAS Number | 1264433-54-1 |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| Canonical SMILES | C1C(CN1)CC2=CC=CS2 |
Structural Representation:

Synthesis and Characterization
General Synthetic Routes
The synthesis of 3-substituted azetidines like 3-(2-Thienylmethyl)azetidine often involves multi-step sequences. A common approach begins with a protected azetidine (B1206935) derivative, such as N-Boc-3-azetidinone. This starting material can undergo a variety of reactions to introduce the desired substituent at the 3-position.
One possible synthetic strategy could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone to introduce an exocyclic double bond. mdpi.com Subsequent reduction of this double bond and the introduction of the thienyl group via a suitable precursor would lead to the target molecule. Another approach could involve the direct alkylation of an appropriate 3-azetidinyl nucleophile with 2-(chloromethyl)thiophene.
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques to confirm its structure.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the azetidine ring protons (typically in the range of 3-4 ppm), the methylene (B1212753) bridge protons, and the protons of the thiophene (B33073) ring (typically in the range of 6.8-7.3 ppm). The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbon atoms of the azetidine ring, the methylene bridge, and the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (153.25 m/z for [M]⁺ or 154.26 m/z for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-S stretching in the thiophene ring. frontiersin.org |
Computational Chemistry and Theoretical Studies on Azetidine Ring Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-(2-thienylmethyl)azetidine. These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about the electronic structure, which in turn governs the molecule's reactivity. scienceopen.com
The electronic structure of 3-acetyl-2-methylbenzothiophene and its protonated forms has been studied using methods such as MNDO, HF/3-21G, and B3LYP/3-21G to understand its reactivity. researchgate.net Analysis of the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps reveals regions of the molecule that are electron-rich or electron-poor. For this compound, the nitrogen atom's lone pair of electrons and the π-system of the thiophene (B33073) ring are key features of its electronic landscape. These calculations can predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior. mdpi.com
Theoretical calculations on azetidine (B1206935) derivatives often focus on the impact of substituents on the electronic properties of the ring. The thienylmethyl group at the 3-position of the azetidine ring influences the electron distribution and, consequently, the reactivity of both the azetidine and thiophene moieties. Quantum chemical calculations can quantify these effects, offering a deeper understanding of the molecule's chemical personality.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving azetidine derivatives. scienceopen.com By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of the reaction pathway.
For instance, DFT has been used to study the ring-opening mechanism of an azetidine derivative, a model for DNA repair. These calculations revealed that one-electron reduction significantly facilitates the ring-opening of the azetidine heterocycle. csic.es Similarly, the mechanism of the aza-Paternò-Büchi reaction, which can be used to generate azetidines, has been explored using DFT and time-dependent DFT (TD-DFT) methods. ustc.edu.cn These studies elucidated the role of a Cu(I) complex catalyst and the origins of diastereoselectivity. ustc.edu.cn
In the context of this compound, DFT could be employed to investigate various reactions, such as N-alkylation, N-acylation, or ring-opening reactions. By calculating the energetics of different possible pathways, researchers can predict the most favorable reaction conditions and the likely products, thus guiding synthetic efforts. For example, DFT calculations were used to explore the ring expansion of bicyclic methyleneaziridines to form functionalized azetidines, indicating the reaction proceeds through an aziridinium (B1262131) ylide intermediate. nih.gov
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info These predictions can be invaluable for structure elucidation and for confirming the identity of newly synthesized compounds. The accuracy of these predictions has been significantly enhanced by considering factors like conformational isomers. d-nb.info
The prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound involves calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, the proposed structure can be validated. DFT calculations have been shown to predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info For instance, the M06-2X/6-311+G(2d,p) and MPW1PW91/6-311+G(2d,p) functionals have been used for this purpose. d-nb.info
Recent advancements have seen the use of machine learning algorithms, trained on large datasets of experimental NMR data, to predict chemical shifts with even greater accuracy. nih.gov These in silico tools can accelerate the process of structural characterization and are becoming an indispensable part of the modern chemist's toolkit.
Modeling of Ring Strain Effects on Chemical Reactivity and Stability
The azetidine ring is characterized by significant ring strain, with a strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain is a key determinant of the ring's reactivity and stability. researchgate.netrsc.org While the ring is more stable than the highly reactive aziridine (B145994) ring, it is considerably more strained than the five-membered pyrrolidine (B122466) ring. researchgate.netresearchgate.net
Computational modeling allows for the quantification of this ring strain and its impact on chemical processes. By comparing the energies of the cyclic molecule with an appropriate acyclic reference compound, the strain energy can be calculated. Theoretical studies have shown that relief of this ring strain is a major driving force for many reactions involving azetidines, particularly ring-opening reactions. dtic.mil
However, research has also indicated that ring strain alone is not sufficient to fully explain the reactivity of small heterocycles. dtic.mil Other factors, such as the nature of the heteroatom and the substituents on the ring, also play a crucial role. Computational models can dissect these various contributions, providing a more nuanced understanding of the factors that govern the reactivity and stability of azetidine derivatives like this compound.
Table 1: Comparison of Ring Strain Energies
| Heterocycle | Ring Strain Energy (kcal/mol) |
| Aziridine | 26.7 - 27.7 researchgate.netrsc.org |
| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |
| Cyclobutane | 26.4 researchgate.net |
| Pyrrolidine | 5.4 - 5.8 researchgate.netrsc.org |
| Piperidine (B6355638) | 0 researchgate.net |
This table presents approximate ring strain energies for various cyclic compounds.
In Silico Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Prediction
In silico methods are widely used to establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These computational approaches aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For azetidine derivatives, which are common scaffolds in medicinal chemistry, SAR and SPR studies are crucial for the rational design of new drug candidates. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters. These models can then be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. For example, QSAR studies have been performed on N-(3-chloro-2-oxo-4-substituted azetidin-1-yl) isonicotinamide (B137802) derivatives to understand their antimycobacterial activity. researchgate.net
In silico tools can also predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. scirp.org For this compound and its analogues, these predictions can provide early insights into their drug-likeness and potential liabilities, guiding the optimization of lead compounds.
Conformational Analysis and Dynamics of Azetidine Derivatives (e.g., Ring Puckering)
The four-membered azetidine ring is not planar and exists in a puckered conformation. This ring puckering is a dynamic process, and the preferred conformation can be influenced by the nature and position of substituents on the ring. researchgate.net Computational methods are essential for studying the conformational landscape of azetidine derivatives.
Gas-phase electron diffraction studies have shown that the parent azetidine ring has a dihedral angle of 37°. rsc.org For substituted azetidines like this compound, computational conformational analysis can identify the most stable puckered conformations and the energy barriers between them. This is typically done by performing a systematic search of the potential energy surface or by running molecular dynamics simulations.
Medicinal Chemistry and Biological Applications of Azetidine Derivatives with Thienyl Moieties
Azetidine (B1206935) as a Privileged Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention from medicinal chemists and is now considered a privileged scaffold in drug discovery. pharmablock.comnih.gov This status is attributed to its unique combination of structural and physicochemical properties. Azetidines offer a favorable balance between chemical stability and molecular rigidity, which allows for the effective modulation of the pharmacological properties of molecules that incorporate this moiety. pharmablock.comambeed.com The inherent ring strain of the four-membered ring does not compromise its stability, yet it provides a three-dimensional character that is increasingly sought after in modern drug design. nih.gov This rigid framework helps to pre-organize the conformation of a molecule, potentially reducing the entropic penalty upon binding to a biological target and thereby increasing affinity. enamine.net The growing presence of the azetidine core in approved drugs highlights its importance and utility in developing new therapeutic agents. researchgate.net
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has emerged as a versatile tool for such replacements, enabling access to novel chemical space and improved pharmacokinetic profiles. researchgate.net It has been successfully employed as a bioisostere for a variety of common structural motifs.
The incorporation of an azetidine ring into a drug candidate can profoundly and beneficially influence its molecular properties, aiding in the optimization of its pharmacokinetic and pharmacodynamic profile.
Polarity and Solubility: Azetidines are considered small, polar heterocycles. nih.gov Their introduction can increase the polarity of a molecule, which often leads to enhanced aqueous solubility—a critical factor for drug absorption and distribution. By replacing planar, non-polar groups with three-dimensional scaffolds like azetidines, chemists can increase the fraction of sp3 carbons, a strategy linked to improved solubility and more favorable physicochemical properties. tcichemicals.com
Rigidity: One of the most significant advantages of the azetidine scaffold is the conformational rigidity it imparts. pharmablock.comnih.govenamine.net This rigidity reduces the number of accessible conformations a molecule can adopt, which can lead to higher binding affinity for its target protein by lowering the entropic cost of binding. enamine.net This predefined spatial orientation is particularly advantageous in fragment-based drug design and for improving the reproducibility of in silico screening methods. enamine.net
Improved Metabolic Stability: The rigid structure of the azetidine ring can make molecules less susceptible to oxidative metabolism. nih.gov By locking flexible chains into a more constrained conformation, the azetidine moiety can shield metabolically labile sites from enzymatic degradation, thereby improving the metabolic stability and half-life of a drug. Recently developed N–SF₅ azetidines have demonstrated high aqueous stability, positioning them as a novel class of potential bioisosteres in medicinal chemistry. acs.org
Pharmacological Profiles of Thienyl-Substituted Azetidine Derivatives
The combination of a thienyl moiety, a five-membered aromatic ring containing a sulfur atom, with an azetidine scaffold has led to the discovery of compounds with diverse and significant pharmacological activities. The thiophene (B33073) nucleus is a key component in numerous biologically active compounds, and its integration with the privileged azetidine core creates novel structures for therapeutic exploration. nih.gov
Azetidine derivatives have shown significant promise as a new class of antitubercular agents. A series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with MIC₉₉ values below 10 μM. nih.govnih.gov These compounds appear to function by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. nih.gov
While the BGAz series provides a strong rationale for exploring azetidines in this space, specific research on thienyl-substituted azetidines has also yielded promising antimicrobial compounds. The thiophene ring itself is a component of many molecules with established antimicrobial properties. nih.govresearchgate.net The synthesis of novel heterocycles containing a 2-thienyl substituent has produced compounds with significant antibacterial and antifungal activities. researchgate.net One study noted that an azetidin-2-ylacetic acid derivative featuring a 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited high potency as an inhibitor of the GABA transporter GAT-1, demonstrating the successful combination of these two scaffolds. nih.gov Although this specific compound was evaluated for CNS activity, the presence of both the azetidine and thienyl groups in a single, potent molecule underscores the potential for developing derivatives with antimicrobial applications.
| Compound Class | Target Organism | Activity | Reference |
| Azetidine Derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity (MIC₉₉ <10 μM) | nih.gov, nih.gov |
| 2-Thienyl Substituted Heterocycles | Various Bacteria and Fungi | Significant antibacterial and antifungal activities | researchgate.net |
The azetidine scaffold has been incorporated into novel anticancer agents. In one study, a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027, a dolastatin 10 analogue. nih.gov This modification led to a series of compounds with moderate to excellent antiproliferative activities against various cancer cell lines. nih.gov The most potent compound in this series, featuring a non-substituted phenyl ring on the azetidine, exhibited IC₅₀ values of 2.2 nM against the A549 lung cancer cell line and 2.1 nM against the HCT116 colon cancer cell line. nih.govmdpi.com
Similarly, thienyl-containing compounds have been extensively investigated for their anticancer potential. Novel thienyl-pyrazole derivatives were developed and evaluated for their antiproliferative efficacy against human colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines. ekb.egekb.eg One of the lead compounds from this series demonstrated activity superior to the reference drug sorafenib (B1663141) against MCF-7 and PC-3 cells. ekb.eg Another study focusing on thienopyridine-carboxamide derivatives found them to be highly effective against both liver (HepG2) and ovarian (A2780) cancer cell lines, with efficacy comparable to sorafenib. africaresearchconnects.com
While direct studies on 3-(2-thienylmethyl)azetidine for anticancer activity are limited, the proven success of both 3-aryl azetidines and various thienyl derivatives in oncology research provides a strong rationale for synthesizing and evaluating such hybrid structures as potential novel cytotoxic agents.
| Compound | Cell Line | IC₅₀ Value | Reference |
| TZT-1027 Analogue (1a ) | A549 (Lung) | 2.2 nM | nih.gov, mdpi.com |
| TZT-1027 Analogue (1a ) | HCT116 (Colon) | 2.1 nM | nih.gov, mdpi.com |
| Thienyl-Pyrazole Derivative (3 ) | MCF-7 (Breast) | 3.36 µM | ekb.eg, ekb.eg |
| Thienyl-Pyrazole Derivative (3 ) | PC-3 (Prostate) | 9.58 µM | ekb.eg, ekb.eg |
| Thienyl-Pyrazole Derivative (3 ) | HCT-116 (Colon) | 7.41 µM | ekb.eg, ekb.eg |
The unique structural and physicochemical properties of azetidine derivatives make them well-suited for targeting the central nervous system. nih.govnih.gov The combination of the azetidine ring with a thienyl group has led to compounds with significant potential as CNS-active agents.
Dopamine (B1211576) Antagonism and Neurotransmitter Potential: Azetidine derivatives have been investigated as dopamine receptor antagonists and as inhibitors of dopamine uptake. researchgate.netnih.govnih.gov For example, novel cis- and trans-azetidine analogs were found to potently inhibit dopamine uptake into synaptic vesicles with Kᵢ values as low as 24 nM. nih.gov A particularly relevant finding comes from a study on azetidine derivatives as GABA uptake inhibitors. An azetidin-2-ylacetic acid derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl lipophilic residue was identified as a potent inhibitor of the GAT-1 transporter, with an IC₅₀ value of 2.01 µM. nih.gov This directly demonstrates that a thienyl-substituted azetidine can effectively modulate neurotransmitter systems.
Antischizophrenic and Antidepressant Activities: The pharmacological profiles of azetidine compounds include antischizophrenic activity. nih.govresearchgate.net Furthermore, azetidine derivatives have been synthesized and screened for potential antidepressant activity. nih.gov In one series, the most active compounds were comparable to reference standards in models of antidepressant efficacy. nih.gov Separately, a series of 3-(2-thienyl)pyrazoline derivatives were synthesized and evaluated for antidepressant effects, with several compounds showing significant activity in the forced swimming test. researchgate.net The structural similarity and shared thienyl moiety suggest that thienyl-azetidine derivatives could also possess valuable antidepressant properties.
These findings highlight the significant potential of designing thienyl-substituted azetidine derivatives for the treatment of a range of CNS disorders, leveraging the favorable properties of both scaffolds to achieve potent and selective modulation of neurological targets.
| Compound/Derivative Class | Activity | Potency | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 GABA-uptake inhibitor | IC₅₀ = 2.01 µM | nih.gov |
| cis-Azetidine analog (methoxy substituted) | Dopamine uptake inhibitor (VMAT2) | Kᵢ = 24 nM | nih.gov |
| trans-Azetidine analog (methylenedioxy substituted) | Dopamine uptake inhibitor (VMAT2) | Kᵢ = 31 nM | nih.gov |
| 3-(2-Thienyl)pyrazoline derivatives | Antidepressant activity | Significant activity in forced swimming test | researchgate.net |
Anti-inflammatory and Analgesic Properties
The combination of azetidine and thienyl structures suggests a potential for anti-inflammatory and analgesic activities. While direct studies on this compound are not extensively documented in publicly available research, evidence from related molecules supports this hypothesis.
Research into other azetidine derivatives has demonstrated their potential in modulating inflammatory pathways. For instance, the novel azetidine derivative KHG26792 has been shown to possess both anti-inflammatory and antioxidative properties. In studies involving amyloid β-treated primary microglial cells, KHG26792 effectively reduced the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide. nih.govnih.gov This effect was linked to the downregulation of oxidative stress markers and modulation of the Akt/GSK-3β signaling pathway. nih.gov
Similarly, the thienyl moiety is a component of various compounds exhibiting anti-inflammatory and analgesic effects. Studies on a series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives revealed that several of these thienyl-containing compounds possess significant anti-inflammatory and analgesic activities in animal models. researchgate.net
These findings suggest that a compound like this compound, which combines the azetidine scaffold with the thienyl group, represents a promising candidate for investigation in the context of inflammation and pain management.
Table 1: Biological Activities of Related Azetidine and Thienyl Compounds
| Compound/Class | Moiety of Interest | Observed Activity | Reference |
|---|---|---|---|
| KHG26792 | Azetidine | Anti-inflammatory, Antioxidant | nih.govnih.gov |
| Thienylpyrazole Derivatives | Thienyl | Anti-inflammatory, Analgesic | researchgate.net |
Antithrombotic Potential (e.g., P2Y12 Receptor Antagonism)
The P2Y12 receptor, predominantly found on blood platelets, is a critical target for antithrombotic drugs. nih.gov A number of highly successful antithrombotic agents are characterized by a thienopyridine scaffold, which contains a thienyl ring. Drugs such as clopidogrel (B1663587) and prasugrel (B1678051) function as P2Y12 receptor antagonists, ultimately inhibiting platelet aggregation. nih.gov The thienyl group in these molecules is crucial for their biological activity.
Prasugrel, a third-generation thienopyridine, irreversibly blocks the P2Y12 receptor after being metabolized into its active form. nih.gov This highlights the importance of the thienyl structure in the design of potent P2Y12 inhibitors. While existing clinically used P2Y12 antagonists are primarily thienopyridines, the established role of the thienyl moiety in binding to this key receptor suggests that other scaffolds containing this group could also exhibit antithrombotic activity. nih.govnih.gov Therefore, the investigation of this compound as a potential P2Y12 receptor antagonist is a scientifically plausible avenue for the discovery of novel antithrombotic agents.
Other Therapeutic Areas (e.g., Antimalarial, Antidiabetic, Antioxidant, Antiviral, JAK Inhibition)
The structural features of this compound suggest its potential utility across a range of other therapeutic areas.
Antimalarial: The azetidine scaffold has been successfully incorporated into potent antimalarial agents. A series of azetidine-2-carbonitriles were identified as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.govharvard.edu The optimized compound from this series, BRD9185, demonstrated high potency against multidrug-resistant parasites and was curative in a mouse model of malaria. nih.gov This validates the azetidine ring as a privileged scaffold for antimalarial drug design.
Antidiabetic: Phenotypic screening has identified small molecules with antidiabetic properties. One such compound, azoramide (B1666451), was found to improve the protein-folding capacity of the endoplasmic reticulum (ER) and protect cells from ER stress. nih.gov In animal models of obesity, azoramide demonstrated significant antidiabetic effects by enhancing insulin (B600854) sensitivity and improving pancreatic β-cell function. nih.gov This discovery showcases how cell-based screening of diverse chemical libraries, which could include azetidine-thienyl compounds, can uncover novel antidiabetic agents.
Antioxidant: As previously mentioned, the azetidine derivative KHG26792 displayed significant antioxidative effects by reducing reactive oxygen species (ROS), protein oxidation, and lipid peroxidation in microglial cells. nih.govnih.gov This indicates that the azetidine nucleus can be a component of molecules designed to combat oxidative stress, a pathological feature of many diseases.
The potential for azetidine-thienyl compounds in antiviral or Janus kinase (JAK) inhibition remains an area for future exploration, representing opportunities for expanding the therapeutic applications of this chemical class.
Mechanisms of Biological Action and Target Identification
Understanding the specific molecular targets and mechanisms of action is crucial for the development of any therapeutic agent. For compounds like this compound, several potential mechanisms can be postulated based on the activities of related structures.
Enzymatic Inhibition Studies (e.g., Mycolate Assembly Inhibition)
One of the most compelling lines of evidence for the therapeutic potential of azetidine derivatives comes from the field of antibacterial research. A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and found to exhibit potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net
Subsequent mode-of-action studies revealed that these compounds inhibit the biogenesis of the mycobacterial cell envelope. nih.govnih.govresearchgate.net Specifically, they interfere with the late-stage assembly of mycolic acids, which are essential, long-chain fatty acids that form the outer layer of the mycobacterium, providing a crucial defensive barrier. nih.govbirmingham.ac.uk Transcriptomic analysis confirmed that the mechanism of these azetidine compounds is distinct from that of existing cell wall inhibitors. nih.govresearchgate.net This discovery validates the azetidine scaffold as a promising starting point for developing novel antitubercular agents with a unique mechanism of action.
Table 2: Antitubercular Activity of BGAz Azetidine Derivatives
| Compound Series | Target Organism | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| BGAz | Mycobacterium tuberculosis (including MDR-TB) | Inhibition of late-stage mycolic acid biosynthesis | Potent bactericidal activity with no detectable resistance | nih.govresearchgate.net |
Receptor Ligand Binding and Modulation (e.g., D2/D4 Receptors)
Dopamine receptors, particularly the D2 and D4 subtypes, are important targets for drugs treating central nervous system (CNS) disorders. nih.gov The structure of the ligand-binding pocket in these G-protein-coupled receptors (GPCRs) determines the affinity and selectivity of small molecules. elifesciences.orgmdpi.com The D4 receptor, for instance, has a specific crevice between transmembrane helices 2 and 3 that contributes to subtype-selective binding. elifesciences.org
Many CNS-active compounds feature heterocyclic rings and aromatic moieties that engage in specific interactions within these receptor pockets. Although direct binding data for this compound on dopamine receptors is not available, its structure, comprising a heterocyclic azetidine core and an aromatic thienyl group, is consistent with features found in other D4 receptor ligands. mdpi.comnih.gov Therefore, evaluating the binding affinity and functional modulation of this compound at D2/D4 and other CNS receptors could be a valuable area of investigation.
Cell-Based Assays and Phenotypic Screening
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of active compounds without prior knowledge of a specific molecular target. nih.gov This approach assesses the effect of compounds on a cellular phenotype, such as cell viability, the activation of a signaling pathway, or the reversal of a disease-related morphological change. nih.gov
This strategy was instrumental in the discovery of the antitubercular BGAz azetidines, which were identified from a whole-cell screen against M. tuberculosis. nih.gov Similarly, the antidiabetic compound azoramide was found using a high-throughput functional screen designed to measure the protein-folding capacity of the endoplasmic reticulum. nih.gov
Cell-based assays and high-content phenotypic screening represent an unbiased and effective method for elucidating the biological activities of novel compounds. Applying such screening platforms to this compound could uncover unexpected therapeutic potential and provide crucial insights into its mechanism of action by analyzing the induced cellular phenotypes. escholarship.org
Transcriptomic Analysis in Response to Azetidine Treatment
Transcriptomic analysis provides a powerful lens through which to understand the cellular response to therapeutic agents by profiling gene expression changes. While specific transcriptomic data for this compound is not extensively available in public literature, studies on related heterocyclic compounds, such as the hypomethylating agent 5-azacytidine (B1684299) (AZA), offer valuable insights into the potential pathways modulated by such molecules. AZA, though structurally distinct from the saturated azetidine ring system, is a crucial therapeutic for acute myeloid leukemia (AML) nih.govnih.gov.
In studies involving both mouse models of AML and human patients, AZA treatment has been shown to induce significant transcriptional changes in non-leukemic immune cells nih.gov. Transcriptional analysis of blood and spleen samples from AZA-treated leukemic mice revealed a decrease in cell type scores for suppressive immune subsets and an increase in pathway scores related to T and B cell functions nih.govnih.gov. This suggests that the therapeutic effect may be mediated, in part, by modulating the host's immune response.
Comparative analysis between mouse models and human AML patients responsive to AZA highlighted an overlap in the modulation of several key biological pathways. Despite the limited number of genes regulated by AZA treatment in some AML cell lines (approximately 0.8% to 2.4% of the transcriptome), the effects were significant researchgate.net. Gene ontology analysis of differentially expressed genes pointed to the enrichment of pathways associated with cell adhesion, thrombosis, and angiogenesis nih.govnih.gov. These findings suggest that AZA's impact extends beyond its direct effect on leukemic blasts to influence the broader tumor microenvironment nih.gov. Further research is needed to determine if azetidine derivatives with thienyl moieties elicit similar or distinct transcriptomic signatures.
Table 1: Overlapping Biological Pathways Modulated by 5-Azacytidine (AZA) Treatment in Mouse and Human Samples
| Biological Pathway | Observation | Reference |
| Adhesion | Gene expression changes in adhesion-related pathways were observed in non-leukemic compartments. | nih.gov |
| Thrombosis/Platelet Aggregation | Pathways related to thrombosis were enriched in differentially regulated genes post-AZA treatment. | nih.gov |
| Angiogenesis | Gene expression alterations suggest a modulation of angiogenesis in response to AZA. | nih.govnih.gov |
| T and B Cell Function | Increased pathway scores for T and B cell functions were noted in transcriptional analyses. | nih.gov |
Lead Optimization and Drug Development Strategies for Azetidine Compounds
The azetidine ring is an increasingly popular scaffold in drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing a rigid, three-dimensional structure ambeed.com. Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic profile of a promising lead compound danaher.com. For azetidine-containing molecules, this process involves iterative cycles of design, synthesis, and testing to refine the structure for optimal therapeutic performance danaher.comnih.gov.
Key strategies in the lead optimization of azetidine compounds include modifying substituents on the azetidine ring to improve target binding and cell permeability nih.gov. For instance, in the development of azetidine-based STAT3 inhibitors, modifications were made to address physicochemical issues and improve cell membrane penetration, leading to potent analogues nih.gov. Another strategy involves using the azetidine ring as an isostere for other cyclic structures, such as the piperidine (B6355638) ring, to modulate pharmacological properties researchgate.net. The ultimate goal is to achieve a candidate with a desirable balance of efficacy and drug-like properties, including absorption, distribution, metabolism, and excretion (ADMET) characteristics danaher.com.
Design of Building Blocks for Combinatorial Libraries
The systematic exploration of chemical space is fundamental to identifying novel therapeutic agents. Combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules (a library), is a powerful tool for this purpose. The design of versatile building blocks is the cornerstone of this approach. Azetidines are considered valuable building blocks for these libraries due to their unique structural features chemrxiv.orgrsc.org.
The development of synthetic methodologies to access diversely substituted azetidines is crucial for creating comprehensive combinatorial libraries chemrxiv.orgnih.gov. Researchers have focused on creating densely functionalized azetidine ring systems that can be diversified to generate a wide array of fused, bridged, and spirocyclic scaffolds nih.govresearchgate.net. For example, synthetic sequences starting from β-amino alcohols can produce multi-gram quantities of 2-cyano azetidines, which serve as versatile intermediates nih.gov. These core structures are designed with specific "exit vectors" or points of functionalization where diversity can be introduced.
Recent advances, such as using photocatalysis, have enabled the synthesis of azetidine building blocks that were previously difficult to access thescience.devsciencedaily.com. Computational models are also being employed to predict which precursor molecules will successfully react to form azetidines, streamlining the design and synthesis process thescience.dev. By creating collections of these carefully designed azetidine scaffolds, researchers can generate large, CNS-focused, or other targeted libraries to screen for biological activity nih.govnih.gov.
Analog Synthesis and Biological Evaluation
Following the identification of a lead compound, the synthesis and biological evaluation of structural analogs are performed to establish a structure-activity relationship (SAR). This process guides further optimization by revealing which structural modifications enhance activity and which are detrimental. For azetidine derivatives with thienyl moieties, this involves synthesizing analogs where the azetidine ring, the thienyl group, or the linker between them are modified.
One study on GABA uptake inhibitors explored azetidine derivatives as conformationally constrained analogs of GABA nih.gov. In this work, azetidin-2-ylacetic acid derivatives were synthesized with various lipophilic residues. The biological evaluation revealed that an analog bearing a 4,4-bis(3-methyl-2-thienyl)butenyl moiety was among the most potent inhibitors of the GAT-1 transporter, with an IC50 value of 2.01 µM nih.gov. This highlights the potential of the thienyl group in achieving high potency.
In another example, the synthesis of novel cis- and trans-azetidine analogs of lobelane (B1250731) was undertaken to develop inhibitors of the vesicular monoamine transporter-2 (VMAT2) for potential use in treating methamphetamine abuse nih.govnih.gov. These analogs were evaluated for their ability to inhibit [3H]dopamine uptake into synaptic vesicles. The results showed that several azetidine analogs were potent inhibitors, with Ki values in the nanomolar range, demonstrating that the compact azetidine ring could successfully replace the larger piperidine ring of the parent compound while maintaining or even improving potency nih.govnih.gov. The systematic synthesis and evaluation of such analogs are essential for converting a promising hit into a viable drug candidate researchgate.netajchem-a.com.
Table 2: Biological Activity of Selected Azetidine Analogs
| Compound/Analog | Target | Measured Activity | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 Transporter | IC50 = 2.01 +/- 0.77 µM | nih.gov |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 Transporter | IC50 = 2.83 +/- 0.67 µM | nih.gov |
| cis-4-methoxy Azetidine Analog (22b) of Lobelane | VMAT2 | Ki = 24 nM | nih.gov |
| trans-methylenedioxy Azetidine Analog (15c) of Lobelane | VMAT2 | Ki = 31 nM | nih.gov |
| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor | Antagonist Activity | researchgate.net |
| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 Receptor | Antagonist Activity | researchgate.net |
Future Directions and Emerging Research Avenues for 3 2 Thienylmethyl Azetidine Chemistry
Development of Novel Synthetic Routes for Diverse Substitution Patterns
The exploration of the full therapeutic potential of 3-(2-Thienylmethyl)azetidine is contingent upon the availability of efficient and versatile synthetic methods to generate a wide array of analogues. While classical methods for azetidine (B1206935) synthesis, such as the cyclization of γ-haloamines, exist, modern synthetic chemistry offers more advanced strategies. clockss.org Future research will likely focus on adapting these contemporary methods to the this compound core.
Key areas of development include:
Photochemical Reactions : The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for constructing azetidine rings. rsc.orgresearchgate.net Recent advances using visible light and photocatalysts could enable milder and more selective syntheses of complex azetidine structures, which could be applied to create precursors for this compound derivatives. rsc.orgmit.edu
C-H Amination : Intramolecular C-H amination reactions, often catalyzed by transition metals like palladium or rhodium, provide a direct route to form the azetidine ring by creating a C-N bond from an existing carbon-hydrogen bond. rsc.org This strategy could be employed to synthesize azetidines with specific stereochemistry.
Ring Expansions and Contractions : Methods involving the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines offer alternative pathways to the azetidine core. nih.govmagtech.com.cn These rearrangement strategies can provide access to substitution patterns that are difficult to achieve through direct cyclization. magtech.com.cn
Late-Stage Functionalization : Developing methods to modify the thienyl ring or the azetidine ring after the core structure is formed is crucial for rapidly generating diverse libraries of compounds. Techniques like Suzuki cross-coupling have been used to introduce aryl and heteroaryl substituents onto the azetine skeleton, which can then be reduced to the corresponding azetidine. organic-chemistry.org
| Synthetic Method | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Visible-Light Photocycloaddition | A [2+2] cycloaddition between an imine and an alkene using a photocatalyst to form the azetidine ring. | Offers mild reaction conditions and potential for high stereoselectivity. | rsc.org |
| Intramolecular C-H Amination | Transition metal-catalyzed formation of a C-N bond to close the azetidine ring. | Allows for the synthesis of complex, substituted azetidines from readily available precursors. | rsc.org |
| Kulinkovich-type Coupling | A titanium-mediated reaction to create spirocyclic NH-azetidines from oxime ethers. | Enables the synthesis of unique 3D scaffolds not easily accessible by other means. | rsc.org |
| Ring Expansion of Aziridines | Conversion of a three-membered aziridine (B145994) ring into a four-membered azetidine ring. | Provides access to diverse substitution patterns by leveraging established aziridine chemistry. | nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
Azetidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects. nih.govresearchgate.netresearchgate.net The this compound scaffold is a hybrid of two pharmacologically relevant motifs, suggesting a broad potential for biological activity. Future research will involve systematically screening this compound and its derivatives against a diverse range of biological targets.
Potential therapeutic areas for exploration include:
Oncology : Conformationally restricted analogues of known anticancer agents, such as TZT-1027, have incorporated 3-aryl-azetidine moieties to improve potency. mdpi.comnih.gov Derivatives of this compound could be designed as inhibitors of kinases, protein-protein interactions, or other cancer-relevant targets.
Infectious Diseases : The azetidine ring is a key component of many β-lactam antibiotics. lifechemicals.com Novel, non-lactam azetidines could be explored for antibacterial or antiviral activity. researchgate.net
Central Nervous System (CNS) Disorders : The rigid nature of the azetidine scaffold makes it an attractive component for designing ligands for CNS targets, such as dopamine (B1211576) receptors or neurotransmitter transporters. nih.govresearchgate.netnih.gov The synthesis of azetidine-based libraries for CNS-focused screening has been a successful strategy for identifying new lead compounds. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to the this compound scaffold to accelerate the design-make-test-analyze cycle.
Key applications of AI/ML in this context include:
Predictive Modeling for Synthesis : Machine learning models can be trained on existing reaction data to predict the outcomes of synthetic reactions, including yield and stereoselectivity. mit.edu This can guide chemists in selecting the most efficient route to novel this compound derivatives. A recent study demonstrated the use of computational models to prescreen compounds and predict which substrates would successfully react to form azetidines via photocatalysis, reducing trial-and-error experimentation. mit.edu
De Novo Drug Design : Generative AI models can design novel molecules with desired properties. By providing the model with the this compound scaffold as a starting point and defining target properties (e.g., high binding affinity for a specific protein, drug-like physicochemical properties), these algorithms can propose new derivatives for synthesis.
Quantum Chemical Methods : Quantum chemistry calculations can be used to study the electronic and thermodynamic properties of azetidine derivatives, providing insights into their reactivity and potential biological activity. researchgate.net
High-Throughput Screening for Lead Generation
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. The development of diverse chemical libraries is essential for the success of HTS campaigns. rsc.org By applying the novel synthetic routes discussed in section 6.1, a focused library of this compound derivatives can be constructed.
This library could then be screened against various targets to identify initial "hits." HTS is particularly valuable for:
Identifying Novel Mechanisms of Action : Screening against a wide range of assays can uncover unexpected biological activities and identify novel therapeutic targets for the this compound scaffold.
Repurposing and Target Deconvolution : If a compound shows an interesting phenotype in a cell-based assay, HTS can be used to screen it against known targets to identify its mechanism of action.
Focused Library Screening : Specialized libraries, such as those targeting kinases, G-protein-coupled receptors, or ion channels, can be used to efficiently probe the activity of this compound derivatives within a specific target class. thermofisher.com
Advanced Mechanistic Studies of Azetidine Reactivity
A deeper understanding of the fundamental reactivity of the azetidine ring is crucial for its strategic use in synthesis and drug design. The ring strain of azetidines (approximately 105 kJ/mol) makes them susceptible to ring-opening reactions, a property that can be both a liability (instability) and an asset (a synthetic tool). nih.govrsc.org
Future research should focus on:
Controlled Ring-Opening Reactions : Investigating the conditions under which the this compound ring opens can lead to the development of controlled synthetic transformations. Studies have shown that azetidine rings can be opened via acid-mediation, transition-metal catalysis, or photochemically. nih.govmdpi.combeilstein-journals.org
Computational Mechanistic Studies : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states. researchgate.net This can provide detailed insights into the mechanism of azetidine reactions, helping to explain observed reactivity and predict the outcome of new transformations.
Stability Studies : A thorough investigation of the chemical and metabolic stability of the this compound scaffold is essential for its development as a drug candidate. Understanding potential decomposition pathways, such as the acid-mediated intramolecular ring-opening observed in some N-substituted azetidines, allows for the design of more stable analogues. nih.govacs.org
| Factor | Influence on Reactivity | Implication for this compound | Reference |
|---|---|---|---|
| Ring Strain | Drives ring-opening and ring-expansion reactions to relieve strain. | Provides a thermodynamic driving force for selective chemical transformations. | rsc.orgrsc.org |
| N-Substitution | The nature of the substituent on the nitrogen atom significantly impacts the ring's stability and reactivity. Electron-withdrawing groups can affect basicity and susceptibility to acid-catalyzed opening. | Careful selection of the N-substituent is critical for modulating stability and directing reactivity. | nih.govacs.org |
| Catalysts | Transition metals can catalyze unique ring-opening and functionalization reactions. | Enables a broader scope of synthetic transformations not possible under thermal or acid/base conditions. | mdpi.com |
| Lewis Acids | Can activate the azetidine nitrogen, facilitating nucleophilic attack and ring opening. | Allows for controlled ring-opening to generate functionalized acyclic amines. | nih.gov |
Applications in PROTAC Linkers and Other Targeted Protein Degradation Strategies
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. uni-muenchen.de A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.
The linker is a critical component of a PROTAC, as its length, rigidity, and attachment points determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for use in PROTAC linkers. nih.gov
Future research in this area will involve:
Incorporation into Linkers : Synthesizing this compound derivatives that can be incorporated into PROTAC linkers. The thienyl group could serve as a vector to orient the linker, while the azetidine provides a rigid spacer.
Azetidine as an E3 Ligase Binder : While less explored, novel azetidine-based scaffolds could be developed as ligands for E3 ligases. For example, azetidine acrylamides have been identified as ligands for the DCAF1 E3 ligase substrate receptor. northwestern.edu
Modulating Physicochemical Properties : The inclusion of the this compound motif in a PROTAC could improve its physicochemical properties, such as solubility and cell permeability, which are often challenging for these larger molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Thienylmethyl)azetidine and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, azetidine rings can be functionalized via Lewis acid-catalyzed reactions with thienylmethyl groups . Cyclization of precursor amines (e.g., 3-aminopropanol derivatives) under optimized conditions (e.g., using iodine or palladium catalysts) yields azetidine derivatives, with substituent effects (e.g., electron-donating groups) influencing reaction efficiency . Catalytic asymmetric desymmetrization, employing chiral phosphoric acids, is also effective for enantioselective synthesis .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Techniques include:
- NMR spectroscopy for confirming substituent positions and ring conformation.
- HPLC for purity assessment.
- Solubility profiling in solvents like water, DMSO, or ethanol (e.g., "very soluble" classifications as in C4H10ClNO derivatives) .
- Topological polar surface area (TPSA) and molar refractivity calculations to predict bioavailability and reactivity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) . Use PPE (gloves, goggles), ensure proper ventilation, and avoid dust formation. Emergency measures include using water spray for fires and consulting safety data sheets for first-aid protocols .
Advanced Research Questions
Q. How does the substitution pattern on the azetidine ring influence enantioselectivity in catalytic desymmetrization reactions?
- Methodological Answer : Substituents like adamantyl or electron-withdrawing groups alter transition-state energetics. Computational studies (e.g., DFT) reveal that activation modes involving thione tautomers or carbonyl groups lower activation free energy, favoring specific enantiomers . Steric effects from benzylic substituents (R2) improve azetidine-to-pyrrolidine ratios in cyclization reactions .
Q. What methodologies are used to study the bioactivity of this compound derivatives in neuroinflammatory models?
- Methodological Answer : In vitro assays in BV2 microglial cells measure:
- ROS generation via fluorescent probes (e.g., DCFH-DA).
- NLRP3 inflammasome activation using Western blotting for caspase-1 and IL-1β.
- Downstream signaling pathways (e.g., TLR4/MyD88/NF-κB) via qPCR or luciferase reporters .
Q. How can structure-activity relationship (SAR) studies guide the optimization of azetidine-based dopamine transporter (DAT) ligands?
- Methodological Answer : SAR analysis of tropane analogs (e.g., GBR 12909) identifies critical pharmacophores. Introducing diarylmethoxyethylidenyl groups to azetidine scaffolds enhances DAT affinity and selectivity over serotonin/norepinephrine transporters. Radioligand binding assays in rat brain tissues validate these modifications .
Q. What computational approaches validate the reaction mechanisms of azetidine ring activation in asymmetric catalysis?
- Methodological Answer : Density functional theory (DFT) models compare activation free energies of tautomeric intermediates (e.g., thiol vs. thione). Gradient expansions of local kinetic-energy density help predict correlation energies in transition states, aligning with experimental enantioselectivity data .
Q. How do contradictory data on substituent effects in azetidine cyclization reactions inform reaction optimization?
- Methodological Answer : Discrepancies (e.g., 3-methoxy vs. 4-methoxy substituents failing to cyclize) highlight electronic and steric factors. Electron-donating groups at meta positions stabilize transition states, whereas para substituents may hinder orbital alignment. Systematic variation of R1/R2 groups and monitoring via GC-MS or LC-NMR resolve such conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
